Cas no 1478217-20-7 (2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol)

2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol
- AKOS014383831
- 1478217-20-7
- EN300-1179054
- 2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol
-
- インチ: 1S/C8H17NO3/c9-6-8(12-5-3-10)2-1-4-11-7-8/h10H,1-7,9H2
- InChIKey: CBMNTFHBWADYQT-UHFFFAOYSA-N
- SMILES: O(CCO)C1(CN)COCCC1
計算された属性
- 精确分子量: 175.12084340g/mol
- 同位素质量: 175.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.3
- トポロジー分子極性表面積: 64.7Ų
2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179054-1000mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1179054-50mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1179054-100mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 100mg |
$867.0 | 2023-10-03 | ||
Enamine | EN300-1179054-5000mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 5000mg |
$2858.0 | 2023-10-03 | ||
Enamine | EN300-1179054-2500mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 2500mg |
$1931.0 | 2023-10-03 | ||
Enamine | EN300-1179054-500mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 500mg |
$946.0 | 2023-10-03 | ||
Enamine | EN300-1179054-10000mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 10000mg |
$4236.0 | 2023-10-03 | ||
Enamine | EN300-1179054-250mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 250mg |
$906.0 | 2023-10-03 | ||
Enamine | EN300-1179054-1.0g |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 1g |
$0.0 | 2023-06-08 |
2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-olに関する追加情報
Introduction to 2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol (CAS No. 1478217-20-7)
2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1478217-20-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework comprising an ethanol moiety linked to a glycosidic bond with an oxane ring substituted at the 3-position with an aminomethyl group, exhibits potential applications in drug development and molecular recognition studies. The presence of both hydrophilic and hydrophobic regions in its structure suggests versatile interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
The compound’s structure can be dissected into several key functional groups: the primary alcohol at the 1-position of the ethane chain, the glycosidic linkage connecting the ethanol moiety to the oxane ring, and the aminomethyl substituent on the oxane ring. The aminomethyl group not only introduces basicity but also serves as a nucleophilic site for further derivatization, while the oxan-3-yloxy part provides a rigid, cyclic sugar-like scaffold that can mimic natural glycosides or serve as a bioisostere in drug design. Such structural features are often exploited in designing molecules that interact with enzymes or receptors through specific hydrogen bonding networks.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with various biological targets. Studies using molecular dynamics simulations suggest that the aminomethyl group and the oxygen atoms of the glycosidic linkage are critical for stabilizing interactions with protein surfaces. These insights have guided experimental efforts to optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability, which are essential for its potential use in therapeutic applications.
The synthesis of 2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol involves multi-step organic transformations, including glycosylation reactions, protection-deprotection strategies, and functional group modifications. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and enantioselective additions, have been employed to enhance yield and enantio purity. The development of efficient synthetic routes is crucial for scaling up production and conducting large-scale biochemical assays.
In the realm of pharmaceutical research, this compound has garnered attention due to its potential role as an intermediate in synthesizing novel bioactive molecules. For instance, derivatives of this structure have been explored as inhibitors or modulators of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary in vitro studies indicate that certain analogs exhibit promising activities against target enzymes while maintaining favorable pharmacological profiles. These findings underscore the importance of exploring structurally diverse derivatives to identify lead compounds with enhanced efficacy and reduced side effects.
The biological activity of 2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol is further influenced by its solubility profile, which can be modulated by introducing additional polar or lipophilic substituents. Advances in solubility-enhancing techniques, such as prodrug formulations or cyclization strategies, have expanded its applicability in drug delivery systems. Additionally, its ability to form hydrogen bonds makes it a valuable building block for designing molecules that interact with nucleic acids or other biomolecules through non-covalent interactions.
Future research directions may focus on exploring the compound’s role in proteomics and glycomics, where its unique structure could serve as a probe for studying carbohydrate-protein interactions. The development of high-throughput screening assays will facilitate rapid identification of derivatives with enhanced binding affinity or selectivity for specific biological targets. Moreover, integrating machine learning algorithms into virtual screening processes could accelerate the discovery pipeline by predicting promising candidates based on structural features similar to those found in active compounds.
The pharmaceutical industry’s interest in this class of compounds is driven by their potential to address unmet medical needs through innovative drug design. By leveraging computational tools alongside traditional synthetic approaches, researchers aim to develop next-generation therapeutics that combine potency with minimal toxicity. As our understanding of biological systems evolves, so too will our ability to harness molecules like 2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol for therapeutic purposes.
In conclusion,2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol (CAS No. 1478217-20-7) represents a fascinating subject of study in medicinal chemistry due to its complex structure and multifaceted biological potential. Ongoing research efforts are expected to yield novel insights into its applications across various therapeutic domains, reinforcing its significance as a key intermediate in drug discovery initiatives.
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